An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The 7-azaindole core, particularly when substituted with electron-withdrawing groups like trifluoromethyl and cyano moieties, is of significant interest to researchers in the development of novel therapeutics. This document details two plausible and robust synthetic strategies: a linear synthesis commencing with functionalization of a pre-existing 7-azaindole core, and a convergent approach involving the construction of the pyrrole ring onto a highly substituted pyridine precursor. Each pathway is discussed with in-depth mechanistic insights, causality behind experimental choices, and detailed, actionable protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of the 5-(Trifluoromethyl)-4-cyano-7-azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which mimics the indole core of tryptophan while incorporating a pyridine nitrogen, allows it to act as a versatile hydrogen bond donor and acceptor. This feature is crucial for its interaction with a wide range of biological targets, including protein kinases.
The introduction of a trifluoromethyl (-CF3) group at the 5-position and a carbonitrile (-CN) group at the 4-position of the 7-azaindole scaffold significantly modulates its physicochemical and pharmacological properties. The highly lipophilic and electron-withdrawing trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. The carbonitrile group, also strongly electron-withdrawing, can participate in key hydrogen bonding interactions within enzyme active sites and serves as a valuable synthetic handle for further molecular elaboration. Consequently, 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS 1261365-58-5) represents a valuable building block for the synthesis of targeted therapeutics.
This guide will explore two distinct and practical synthetic routes to this important molecule, providing the user with a solid foundation for its laboratory-scale preparation.
Part 1: Linear Synthesis via C4-Functionalization of 5-(Trifluoromethyl)-7-azaindole
This initial strategy leverages the commercially available and relatively stable starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The core of this approach is the sequential and regioselective introduction of the carbonitrile functionality at the C4 position of the pyridine ring.
Strategic Overview
The synthesis proceeds in two key stages:
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C4-Formylation: Introduction of a formyl group (-CHO) at the C4 position via a Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic systems.
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Conversion to Nitrile: Transformation of the resulting 4-carbaldehyde into the target 4-carbonitrile. This is a standard conversion for which several reliable methods exist.
Workflow Diagram: Linear Synthesis Pathway
Caption: Linear synthesis of the target molecule.
Mechanistic Considerations
Vilsmeier-Haack Formylation: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich 7-azaindole ring. Formylation is expected to occur preferentially at the C4 or C6 positions of the pyridine ring due to the directing effect of the fused pyrrole. The presence of the electron-withdrawing -CF3 group at C5 deactivates the adjacent C4 and C6 positions, but formylation is still anticipated to proceed under appropriate conditions, with regioselectivity potentially influenced by steric factors.
Aldehyde to Nitrile Conversion: The conversion of the 4-carbaldehyde to the 4-carbonitrile can be efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride in a dehydrating solvent like formic acid. The aldehyde first forms an oxime intermediate, which is then dehydrated under the reaction conditions to yield the nitrile.
Experimental Protocol: Linear Synthesis
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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To a stirred solution of dimethylformamide (DMF, 5.0 equiv.) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3, 2.0 equiv.).
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Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Add a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
Step 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (1.0 equiv.) in formic acid (10 volumes), add hydroxylamine hydrochloride (1.5 equiv.) and sodium formate (1.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final product, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
| Parameter | Step 1: Formylation | Step 2: Cyanation |
| Key Reagents | POCl3, DMF | NH2OH·HCl, HCOOH |
| Temperature | 0 °C to 80 °C | Reflux (~110 °C) |
| Typical Yield | 60-75% (estimated) | 70-85% (estimated) |
| Purification | Column Chromatography | Recrystallization/Column |
Part 2: Convergent Synthesis via Pyrrole Ring Annulation
This convergent strategy involves the construction of the 7-azaindole scaffold from a pre-functionalized pyridine building block. This approach can offer advantages in terms of overall yield and flexibility for analog synthesis. The Bartoli indole synthesis is a particularly suitable method for this transformation.
Strategic Overview
The convergent synthesis is comprised of two main phases:
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Synthesis of the Pyridine Precursor: Preparation of a key intermediate, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine. This can be achieved from commercially available starting materials.
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Bartoli Indole Synthesis: Reaction of the nitropyridine precursor with a vinyl Grignard reagent to construct the fused pyrrole ring, directly yielding the 4-chloro-5-(trifluoromethyl)-7-azaindole.
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Final Cyanation: Conversion of the 4-chloro substituent to the target 4-carbonitrile via a palladium-catalyzed cyanation reaction.
Workflow Diagram: Convergent Synthesis Pathway
Caption: Convergent synthesis of the target molecule.
Mechanistic Considerations
Bartoli Indole Synthesis: This reaction proceeds through the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene (in this case, a nitropyridine)[1][2][3]. The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes a[2][2]-sigmatropic rearrangement. The third equivalent acts as a base to facilitate the final cyclization and aromatization steps, leading to the formation of the indole (or azaindole) ring. The ortho-substituent (the chloro group in this case) is crucial for the success of the reaction.
Palladium-Catalyzed Cyanation: The conversion of the 4-chloro-7-azaindole to the 4-carbonitrile can be achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a cyanide source, like zinc cyanide. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl-chloride bond, followed by transmetalation with the zinc cyanide and reductive elimination to yield the nitrile product and regenerate the active palladium(0) catalyst.
Experimental Protocol: Convergent Synthesis
Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Prepare a solution of vinylmagnesium bromide (3.5 equiv.) in tetrahydrofuran (THF).
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To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.0 equiv.) in anhydrous THF at -40 °C under a nitrogen atmosphere, add the vinylmagnesium bromide solution dropwise, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction to stir at -40 °C for an additional 2 hours.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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To a solution of 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous dimethylformamide (DMF), add zinc cyanide (Zn(CN)2, 0.8 equiv.).
-
Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120-130 °C for 12-18 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
| Parameter | Step 1: Bartoli Synthesis | Step 2: Cyanation |
| Key Reagents | Vinylmagnesium bromide | Zn(CN)2, Pd(PPh3)4 |
| Temperature | -40 °C to RT | 120-130 °C |
| Typical Yield | 40-55% (estimated) | 65-80% (estimated) |
| Purification | Column Chromatography | Column Chromatography |
Conclusion and Outlook
This technical guide has detailed two robust and scientifically-grounded synthetic pathways for the preparation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. The choice between the linear and convergent approaches will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the need for analog generation. The linear pathway offers a more straightforward approach if the starting 5-(trifluoromethyl)-7-azaindole is readily accessible. The convergent pathway, while potentially more complex, provides greater flexibility and may be more amenable to large-scale production. Both routes utilize well-established and reliable chemical transformations, providing medicinal and process chemists with practical options for accessing this valuable heterocyclic building block.
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